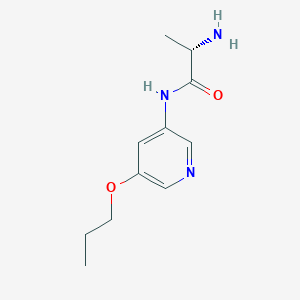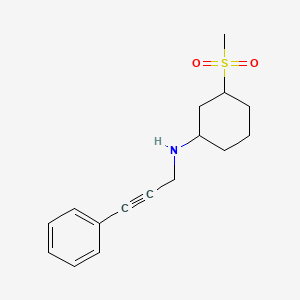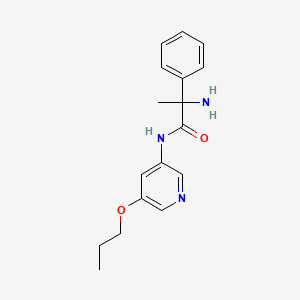
2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the 5-propoxy group is introduced through nucleophilic substitution reactions.
Amidation Reaction: The pyridine derivative is then reacted with a phenyl-substituted amine to form the amide bond.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar amino group and are known for their biological activities, including anti-inflammatory and anti-cancer properties.
N-phenylpropanamides: These compounds have a similar amide linkage and are studied for their pharmacological potential.
Uniqueness
2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-2-phenyl-N-(5-propoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-9-22-15-10-14(11-19-12-15)20-16(21)17(2,18)13-7-5-4-6-8-13/h4-8,10-12H,3,9,18H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLESMTJPRQYPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=C1)NC(=O)C(C)(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7023759.png)
![3-amino-N-[5-(dimethylamino)pyridin-3-yl]benzamide](/img/structure/B7023766.png)
![Tert-butyl 3-methyl-4-[(1-propyltriazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B7023782.png)
![5-[4-(1-Hydroxycyclobutyl)phenyl]-1,6-dimethyl-2-oxopyridine-3-carboxylic acid](/img/structure/B7023784.png)
![(2R,3S)-2-amino-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-3-phenylmethoxybutanamide](/img/structure/B7023792.png)
![2-[4-(2-Methoxyethoxy)phenyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B7023802.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-(3-methoxyphenyl)propanamide](/img/structure/B7023803.png)
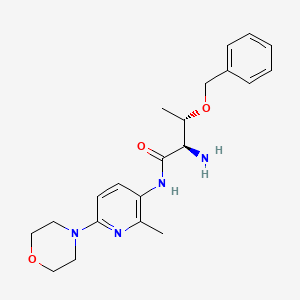

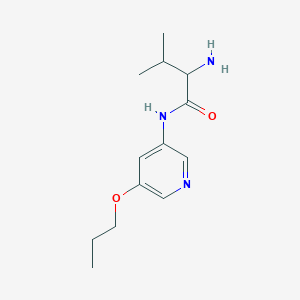
![2-[(3-methylsulfonylcyclohexyl)amino]-N-phenylacetamide](/img/structure/B7023850.png)
